1-(2,3,5-Trimethoxyphenyl)-2-propanone
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Overview
Description
1-(2,3,5-Trimethoxyphenyl)-2-propanone is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of three methoxy groups attached to the benzene ring and a propanone group
Preparation Methods
The synthesis of 1-(2,3,5-Trimethoxyphenyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to yield the desired ketone. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3,5-Trimethoxyphenyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3,5-Trimethoxyphenyl)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trimethoxyphenyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2,3,5-Trimethoxyphenyl)-2-propanone can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxyphenyl)-2-propanone: Differing in the position of the methoxy groups, this compound may exhibit different chemical and biological properties.
1-(2,4,5-Trimethoxyphenyl)-2-propanone:
Properties
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUVGKAENKPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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